(2E)-1-(4-bromophenyl)-3-[4-(diethoxymethyl)phenyl]prop-2-en-1-one
Description
(2E)-1-(4-Bromophenyl)-3-[4-(diethoxymethyl)phenyl]prop-2-en-1-one is a chalcone derivative characterized by a conjugated α,β-unsaturated ketone system. Its structure features a 4-bromophenyl group at one end and a 4-(diethoxymethyl)phenyl substituent at the other. The diethoxymethyl group (-CH(OCH₂CH₃)₂) introduces steric bulk and electron-donating properties, which may influence its chemical reactivity, photophysical behavior, and biological activity.
Properties
IUPAC Name |
(E)-1-(4-bromophenyl)-3-[4-(diethoxymethyl)phenyl]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21BrO3/c1-3-23-20(24-4-2)17-8-5-15(6-9-17)7-14-19(22)16-10-12-18(21)13-11-16/h5-14,20H,3-4H2,1-2H3/b14-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCXYSVFDQJVARV-VGOFMYFVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)Br)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(C1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)Br)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-(4-bromophenyl)-3-[4-(diethoxymethyl)phenyl]prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-bromoacetophenone and 4-(diethoxymethyl)benzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, and can improve the yield and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2E)-1-(4-bromophenyl)-3-[4-(diethoxymethyl)phenyl]prop-2-en-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or diols.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), and are carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with m-CPBA can yield epoxides, while reduction with NaBH₄ can produce saturated alcohols.
Scientific Research Applications
(2E)-1-(4-bromophenyl)-3-[4-(diethoxymethyl)phenyl]prop-2-en-1-one has several scientific research applications, including:
Chemistry: It is used as a starting material for the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug design and development.
Industry: It is used in the development of organic electronic materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of (2E)-1-(4-bromophenyl)-3-[4-(diethoxymethyl)phenyl]prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as kinases or proteases, by binding to their active sites. This binding can disrupt the normal function of the enzymes and lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Chalcones with modifications on the aryl rings exhibit diverse properties. Key comparisons include:
Substituents on the 4-Position of the Aromatic Rings
(E)-1-(4-Bromophenyl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one Substituents: 4-bromophenyl (electron-withdrawing) and 4-dimethylaminophenyl (electron-donating). Properties: Exhibits strong nonlinear optical (NLO) properties, with a first-order hyperpolarizability (β) exceeding urea due to charge transfer between electron-rich and electron-poor groups . Comparison: The diethoxymethyl group in the target compound may reduce NLO activity compared to dimethylamino due to weaker electron-donating capacity but could enhance solubility in nonpolar solvents .
(2E)-3-(4-Bromophenyl)-1-(4-methylphenyl)prop-2-en-1-one Substituents: 4-bromophenyl and 4-methylphenyl. Properties: Melting point and spectral data (e.g., NMR) are influenced by the methyl group’s steric effects. The diethoxymethyl group would introduce more pronounced steric hindrance and lower melting points .
(2E)-3-(4-Ethoxyphenyl)-1-{2-hydroxy-4-[4-(4-phenyltriazolyl)butoxy]phenyl}prop-2-en-1-one
- Substituents : Ethoxy and triazole-linked butoxy groups.
- Properties : High yield (83%) and distinct IR peaks (C=O stretch ~1650 cm⁻¹). The diethoxymethyl group may similarly show strong carbonyl signals in IR .
Spectral Data
- NMR Shifts: MO9 (4-bromophenyl-morpholino chalcone): Aromatic protons resonate at δ 7.04–7.02 (J = 8.5 Hz), while diethoxymethyl protons would appear at δ 1.2–1.4 (CH₃) and δ 3.5–4.0 (OCH₂) . LabMol-95 (nitrothiophene chalcone): ¹H NMR shows vinyl proton at δ 7.8–8.0, similar to the target compound’s α,β-unsaturated system .
Physical and Chemical Properties
Theoretical and Computational Insights
- NLO Properties: Asiri et al. demonstrated that dimethylamino-substituted chalcones have higher β values (~20× urea) due to intramolecular charge transfer. Diethoxymethyl groups, being less electron-donating, may result in lower β but better thermal stability .
- Dipole Moments : The diethoxymethyl group’s polarity could increase dipole moments compared to methyl or methoxy substituents, influencing crystal packing and solubility .
Biological Activity
(2E)-1-(4-bromophenyl)-3-[4-(diethoxymethyl)phenyl]prop-2-en-1-one, a compound with notable chemical properties, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : CHBrO
- Molecular Weight : 351.23 g/mol
- CAS Number : 73387-60-7
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell membranes or inhibition of critical metabolic pathways .
Analgesic and Anti-inflammatory Effects
A study focusing on related oxazolones demonstrated analgesic activity through tests such as the writhing test and hot plate test. These compounds were found to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. Molecular docking simulations predicted binding affinities for COX-2, suggesting a potential pathway for pain relief .
Cytotoxicity
Cytotoxic assessments of similar compounds have been conducted, revealing varying degrees of toxicity against cancer cell lines. For example, derivatives with halogen substitutions have shown enhanced cytotoxic effects on HeLa and MCF-7 cells. The presence of bromine in the phenyl ring is believed to play a role in increasing the compound's reactivity and interaction with cellular targets .
Study 1: Analgesic Activity Assessment
In a study evaluating the analgesic properties of a series of compounds related to this compound, researchers observed that certain derivatives exhibited significant pain relief in animal models. The most effective compound was noted to decrease writhing responses significantly compared to control groups, indicating a strong analgesic effect .
Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial efficacy of various derivatives against pathogenic bacteria. The results showed that compounds with bromine substitutions had enhanced activity against gram-positive bacteria, with minimum inhibitory concentrations (MICs) indicating potent antibacterial properties .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds in this class often inhibit key enzymes involved in inflammation and pain pathways.
- Membrane Disruption : The lipophilic nature allows these compounds to integrate into bacterial membranes, leading to cell lysis.
- Interference with Cellular Signaling : Some studies suggest modulation of signaling pathways related to apoptosis in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
